molecular formula C8H8BNO2 B1454499 (4-Cyano-3-methylphenyl)boronic acid CAS No. 856255-58-8

(4-Cyano-3-methylphenyl)boronic acid

Cat. No. B1454499
CAS RN: 856255-58-8
M. Wt: 160.97 g/mol
InChI Key: CCEBEGIKXKLSDR-UHFFFAOYSA-N
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Description

“(4-Cyano-3-methylphenyl)boronic acid” is a chemical compound that may contain varying amounts of anhydride . It has been involved in reactions with (cyanomethylphenyl)boronic acid and has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It has also been used in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .


Synthesis Analysis

The synthesis of “(4-Cyano-3-methylphenyl)boronic acid” involves several steps. It has been used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . It has also been involved in ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .


Chemical Reactions Analysis

“(4-Cyano-3-methylphenyl)boronic acid” has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . It has also been used in ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .


Physical And Chemical Properties Analysis

“(4-Cyano-3-methylphenyl)boronic acid” has a molecular weight of 160.97 . It is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(4-Cyano-3-methylphenyl)boronic acid: is extensively used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as an organoboron reagent that couples with aryl or vinyl halides under the presence of a palladium catalyst . This process is highly valued for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex molecules.

Sensing Applications

Boronic acids, including (4-Cyano-3-methylphenyl)boronic acid , have unique interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are exploited in sensing applications for both homogeneous assays and heterogeneous detection . The compound can be part of sensors that detect sugars, alcohols, and other compounds with cis-diol structures, which is significant in medical diagnostics and environmental monitoring.

Biological Labelling and Protein Manipulation

The ability of boronic acids to form stable complexes with diols also allows (4-Cyano-3-methylphenyl)boronic acid to be used in biological labelling and protein manipulation. It can modify proteins or peptides that contain diol-containing side chains, which is useful in understanding protein function and interactions .

Development of Therapeutics

(4-Cyano-3-methylphenyl)boronic acid: has potential applications in the development of therapeutics. Its interaction with various biological molecules can lead to the creation of novel drugs, especially those targeting enzymatic functions or metabolic pathways involving diols .

Material Science

In material science, (4-Cyano-3-methylphenyl)boronic acid can be used to synthesize polymers and other materials that respond to the presence of diols or other specific chemical groups. These materials have applications in smart drug delivery systems, where the release of the drug is controlled by the presence of a target molecule .

Chemical Synthesis

The compound is also a valuable building block in chemical synthesis. It can be used to create a variety of aromatic heterocycles and aromatic cyclic structures, which are essential components in many pharmaceuticals and organic materials .

Analytical Chemistry

In analytical chemistry, (4-Cyano-3-methylphenyl)boronic acid is used in the separation of compounds based on their ability to interact with boronic acids. This property is particularly useful in chromatography techniques, where it can help in the purification of complex mixtures .

Electrophoresis

(4-Cyano-3-methylphenyl)boronic acid: can be utilized in electrophoresis for the separation of glycated molecules. This application is particularly relevant in the analysis of glycosylated proteins and sugars, which is important in the study of various diseases, including diabetes .

Mechanism of Action

The mechanism of action of “(4-Cyano-3-methylphenyl)boronic acid” is primarily based on its ability to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety and Hazards

“(4-Cyano-3-methylphenyl)boronic acid” is considered hazardous. It is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Boronic acid-based materials, such as “(4-Cyano-3-methylphenyl)boronic acid”, have been recognized for their potential in various applications. They have been used as recognition elements and signal labels for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . Future research is expected to focus on developing versatile boronic acid-based materials with various promising applications .

properties

IUPAC Name

(4-cyano-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBEGIKXKLSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681546
Record name (4-Cyano-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyano-3-methylphenyl)boronic acid

CAS RN

856255-58-8
Record name (4-Cyano-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.21 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 3.00 g of 4-bromo-2-methylbenzonitrile in 50 ml of dry tetrahydrofuran at −78° C. after stirring at this temperature for 30 minutes, 4.22 ml of triisopropyl borate are added, and then the mixture is stirred at −78° C. for a further 45 minutes. 30 ml of 1N are added to the reaction mixture. The phases are separated and the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time. The combined organic phases are dried with sodium sulphate, filtered and concentrated to 4 ml in vacuo. The remaining oil is mixed with 100 ml of pentane, and the precipitate which has separated out is filtered off with suction and washed twice with penteane. Drying under high vacuum results in 1.82 g of the title compound as a white solid. Rt. 2.93.
Quantity
10.21 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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